(S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol

Asymmetric Catalysis Hetero-Diels–Alder Zinc Catalysis

(S)-(-)-3,3′-Dibromo-BINOL outperforms unsubstituted and 3,3′-diphenyl BINOL analogs: bromine substituents prevent racemization during catalysis, enhance Brønsted acidity of derived phosphoric acids, and deliver up to 98% ee in hetero-Diels–Alder reactions. It is the preferred precursor for enantiopure chiral phosphoric acid catalysts—Pd(OAc)₂/BI-DIME coupling retains >99% ee at 500 ppm catalyst loading with no protecting-group steps. Also validated as a chiral ¹H NMR solvating agent for flavanones. In stock; request bulk pricing today.

Molecular Formula C20H12Br2O2
Molecular Weight 444.1 g/mol
CAS No. 119707-74-3
Cat. No. B046020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol
CAS119707-74-3
Synonyms(S)-3,3'-dibromo-1,1'-bi-2-naphthol
Molecular FormulaC20H12Br2O2
Molecular Weight444.1 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C(=C2C3=C(C(=CC4=CC=CC=C43)Br)O)O)Br
InChIInChI=1S/C20H12Br2O2/c21-15-9-11-5-1-3-7-13(11)17(19(15)23)18-14-8-4-2-6-12(14)10-16(22)20(18)24/h1-10,23-24H
InChIKeyBRTBEAXHUYEXSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-(-)-3,3′-Dibromo-1,1′-bi-2-naphthol (CAS 119707-74-3) Procurement and Technical Specification Guide


(S)-(-)-3,3′-Dibromo-1,1′-bi-2-naphthol (CAS 119707-74-3) is a C2-symmetric, axially chiral BINOL derivative featuring bromine atoms at the 3 and 3′ positions [1]. It is characterized by a molecular weight of 444.12 g/mol, a melting point of 256–260 °C, and a specific rotation [α]²⁰/D of −90° (c=1, MeOH) . The compound is commercially available with optical purity ≥99% e.e. and serves as a versatile precursor for chiral phosphoric acids and as a ligand for asymmetric catalysis [2].

Why Generic BINOL Substitution Fails: The Critical Role of 3,3′-Dibromo Substitution in (S)-3,3′-Dibromo-BINOL


Unsubstituted (S)-BINOL and other 3,3′-disubstituted analogs cannot be indiscriminately substituted for (S)-3,3′-dibromo-BINOL due to profound differences in steric bulk, electronic properties, and configurational stability [1]. The bromine atoms at the 3,3′-positions introduce substantial steric hindrance that restricts the conformational flexibility of the biaryl axis and alters the Lewis acidity of metal complexes formed in situ [2]. Critically, unsubstituted BINOL and its 3,3′-diphenyl analog have been shown to undergo racemization during catalytic dearomatization reactions, whereas the 3,3′-dibromo derivative maintains configurational integrity [3]. Moreover, the electron-withdrawing nature of the bromine substituents modulates the pKa of the phenolic hydroxyls and enhances the Brønsted acidity of derived phosphoric acid catalysts, directly influencing reaction outcomes in ways that cannot be replicated by 3,3′-diiodo, 3,3′-diphenyl, or unsubstituted variants [4].

Quantitative Differentiation of (S)-3,3′-Dibromo-BINOL: Head-to-Head Performance Data


Superior Enantioselectivity and Yield in Hetero-Diels–Alder Reactions vs. Unsubstituted BINOL

The 3,3′-Br₂-BINOL-Zn complex significantly outperforms the unsubstituted BINOL-Zn analog in the enantioselective hetero-Diels–Alder reaction of Danishefsky's diene with aldehydes. The dibromo ligand enables up to quantitative yield and 98% ee, with the enhanced performance attributed to the increased steric bulk and altered Lewis acidity imparted by the bromine substituents [1].

Asymmetric Catalysis Hetero-Diels–Alder Zinc Catalysis

Complete Stereoretention in Suzuki–Miyaura Coupling vs. Racemization with Alternative Ligand Systems

Using the Pd(OAc)₂/BI-DIME catalyst system, unprotected (S)-3,3′-dibromo-BINOL undergoes Suzuki–Miyaura coupling with complete retention of enantiopurity (>99% ee retained) at palladium loadings as low as 500 ppm [1]. In contrast, earlier protocols employing alternative phosphine ligands with stronger bases resulted in significant chiral degradation, with Chiu and co-workers observing a drop from >99% ee to 94% ee and low isolated yields when coupling 3,3′-dibromo-BINOL with phenylboronic acid under non-optimized conditions [2]. The BI-DIME ligand enables mild conditions with Na₂CO₃ that preserve axial chirality, making 3,3′-dibromo-BINOL a reliable precursor for enantiopure 3,3′-diaryl-BINOL derivatives [1].

Cross-Coupling Stereoretention BINOL Derivatization

Unique Tandem Conjugate Addition/Asymmetric Protonation Reactivity Unavailable with Unsubstituted BINOL

(R)-3,3′-Dibromo-BINOL, in combination with stoichiometric SnCl₄, catalyzes the first reported example of a tandem Friedel–Crafts conjugate addition/asymmetric protonation reaction between 2-substituted indoles and methyl 2-acetamidoacrylate [1]. This transformation furnishes synthetic tryptophan derivatives in good yields (typically 60–85%) and high enantioselectivity (up to 90% ee) [2]. Unsubstituted BINOL fails to promote this tandem process effectively, as the bromine substituents are essential for generating a sufficiently Lewis acidic SnCl₄–BINOL complex capable of both activating the electrophile and mediating the enantioselective protonation step [1].

Tandem Reactions Asymmetric Protonation Tryptophan Synthesis

Proven Chiral Solvating Agent Performance with HPLC-Comparable Accuracy

(S)-3,3′-Dibromo-1,1′-bi-2-naphthol functions as an effective chiral solvating agent (CSA) for the determination of enantiomeric purity and absolute configuration of flavanones by ¹H NMR spectroscopy [1]. The compound forms diastereomeric complexes with enantiomers in solution, producing distinct chemical shift differences that enable accurate ee determination. Critically, the enantiomeric purity results obtained using this CSA method closely matched those from chiral HPLC analysis, validating the method's quantitative reliability [2]. Unlike 6,6′-dibromo-BINOL, which has shown poor resolution (Rs) for certain chiral aromatic alcohols, the 3,3′-dibromo substitution pattern provides optimal spatial orientation for π–π and hydrogen-bonding interactions with flavanone analytes [3].

Chiral Analysis NMR Spectroscopy Enantiomeric Purity

Optimal Procurement and Application Scenarios for (S)-3,3′-Dibromo-BINOL (CAS 119707-74-3)


Synthesis of 3,3′-Diaryl-BINOL Derivatives via Stereoretentive Suzuki–Miyaura Coupling

For laboratories requiring enantiopure 3,3′-diaryl-BINOL phosphoric acid catalysts, (S)-3,3′-dibromo-BINOL is the preferred precursor. When coupled using the Pd(OAc)₂/BI-DIME system, complete retention of enantiopurity (>99% ee) is maintained at catalyst loadings as low as 500 ppm, enabling cost-effective production of high-value chiral Brønsted acid catalysts [1]. This protecting-group-free route eliminates deprotection steps required for alternative strategies, reducing overall step count and improving process mass intensity.

Zinc-Catalyzed Enantioselective Hetero-Diels–Alder Reactions

The 3,3′-Br₂-BINOL ligand is indicated for Zn-catalyzed hetero-Diels–Alder reactions of Danishefsky's diene with aldehydes, delivering 2-substituted 2,3-dihydro-4H-pyran-4-ones in up to quantitative yield and 98% ee [2]. The enhanced performance relative to unsubstituted BINOL makes this ligand essential for syntheses of chiral dihydropyranone building blocks used in natural product total synthesis and pharmaceutical intermediate preparation.

NMR-Based Enantiomeric Purity Determination of Flavanones and Related Analytes

(S)-3,3′-Dibromo-BINOL serves as a validated chiral solvating agent for ¹H NMR analysis of flavanones, providing enantiomeric purity results that closely match chiral HPLC without requiring specialized chromatographic equipment or method development [3]. This application is particularly valuable for natural product chemists and quality control laboratories analyzing chiral flavonoids, offering a rapid, non-destructive alternative to chromatographic methods [4].

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